4-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
Properties
IUPAC Name |
4-thiophen-2-yl-6-(thiophen-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c19-14-12-10(8-18(14)7-9-3-1-5-21-9)16-15(20)17-13(12)11-4-2-6-22-11/h1-6,13H,7-8H2,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIVHURQYIVHTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=CS3)C(=O)N1CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with pyrrolopyrimidine precursors under basic conditions. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to prevent hydrolysis of intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrrolopyrimidine core.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or iodine (I₂) in the presence of a Lewis acid catalyst are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrrolopyrimidine derivatives, and halogenated thiophene compounds.
Scientific Research Applications
4-(Thiophen-2-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiophene rings and pyrrolopyrimidine core allow it to engage in π-π stacking interactions and hydrogen bonding, facilitating its binding to target sites. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related tetrahydropyrrolo-pyrimidine diones and pyrimidine derivatives, emphasizing substituent effects on physical, spectral, and functional properties.
Table 1: Structural and Analytical Comparison of Selected Analogues
Key Observations:
Substituent Effects on Physicochemical Properties: Electron-Donating Groups: Methoxy-substituted compounds (e.g., 12c) exhibit lower melting points (95–97°C) compared to non-polar substituents, likely due to reduced crystallinity from steric hindrance . Thiophene vs. Phenyl: Thiophene-containing derivatives (e.g., 12a) show distinct ¹³C NMR signals for aromatic carbons (δC 127.5–140.5) and carbonyl groups (δC 161.1–179.9), reflecting enhanced conjugation .
Synthetic Yields :
- Higher yields (78–87%) are observed for derivatives with methoxy or hydroxyl groups, possibly due to improved solubility of intermediates during synthesis .
Biological Relevance :
- Thiophene substituents are associated with improved π-π stacking interactions in biological targets, while chlorophenyl groups (e.g., in ) may enhance lipophilicity and membrane permeability .
Spectral Signatures :
- IR spectra consistently show C=O stretching at ~1680–1713 cm⁻¹, while NH and OH stretches appear at 3455–3640 cm⁻¹, confirming hydrogen-bonding interactions .
Research Findings and Trends
- Structure-Activity Relationships (SAR) : Derivatives with para-substituted aryl groups (e.g., 4-methoxyphenyl in 4j ) demonstrate enhanced stability and solubility, critical for drug development .
- Thermal Stability : Thiophene-methyl derivatives (hypothetical extrapolation from ) may exhibit higher thermal stability due to rigidification of the pyrrolo-pyrimidine core.
Biological Activity
The compound 4-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula for the compound is , featuring two thiophene rings that contribute to its unique properties. The presence of these heterocycles often enhances biological activity by improving solubility and facilitating interactions with biological targets.
Biological Activity Overview
Research on pyrrolo[3,4-d]pyrimidine derivatives has revealed a range of biological activities, including:
- Antitumor Activity
- Antimicrobial Properties
- Antidiabetic Effects
The mechanisms through which this compound exerts its effects include:
- Inhibition of Key Enzymes : Some studies indicate that these compounds inhibit enzymes involved in metabolic pathways critical for cancer cell survival and proliferation.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways within cells, leading to altered growth and survival signals.
Case Studies and Research Findings
A selection of studies highlights the biological activity of related compounds:
These findings underscore the therapeutic potential of this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
